molecular formula C9H4F2N2 B1459587 2-(2,6-Difluorophenyl)malononitrile CAS No. 1936181-34-8

2-(2,6-Difluorophenyl)malononitrile

Cat. No. B1459587
CAS RN: 1936181-34-8
M. Wt: 178.14 g/mol
InChI Key: KRPKMFUQUUKPCZ-UHFFFAOYSA-N
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Description

“2-(2,6-Difluorophenyl)malononitrile” is a chemical compound with the molecular formula C9H4F2N2 . It has an average mass of 178.138 Da and a monoisotopic mass of 178.034256 Da . This compound is related to malononitrile, a compound known for its high reactivity .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, malononitrile derivatives are known for their high reactivity and are actively used for the preparation of various carbo- and heterocyclic products . The malononitrile dimer, a related compound, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a malononitrile group attached to a 2,6-difluorophenyl group . The malononitrile group is considered one of the strongest natural electron-withdrawing groups .


Chemical Reactions Analysis

Malononitrile derivatives, including “this compound”, have been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Scientific Research Applications

Synthesis of Pesticide Intermediates and Organic Compounds

One notable application of 2-(2,6-Difluorophenyl)malononitrile derivatives is in the synthesis of organic compounds, such as 2-cyanomethyl-4-(2’,6’-difluorophenyl)thiazole, which serves as a pesticide intermediate. The synthesis process involves reacting malononitrile with hydrogen sulfide and 2,6-difluoroacetophenone, achieving a yield of over 40%. This compound's structure has been confirmed through various analytical methods, including GC-MS and NMR, highlighting its importance in the development of agrochemicals (Yang Peng, 2007).

Advancements in Alzheimer's Disease Imaging

In Alzheimer's disease research, a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, known as [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients. This groundbreaking approach facilitates diagnostic assessment and monitoring of treatment responses in Alzheimer’s disease, offering a non-invasive technique to visualize disease pathology in vivo (K. Shoghi-Jadid et al., 2002).

Chemical Analysis and Environmental Monitoring

Derivatives of this compound have been developed as colorimetric and fluorescent probes for the selective analysis and detection of malononitrile in chemical and environmental samples. These probes exhibit pronounced colorimetric and fluorescence turn-on responses, enabling the sensitive detection of malononitrile, a key chemical in various industrial and research applications. Such analytical methods are vital for monitoring environmental pollution and ensuring the safety of chemical processes (Na Yeong Kim et al., 2020); (Yuna Jung et al., 2020).

Photophysical and Electrochemical Research

Research into the photophysical characteristics and electrochemical transformations of malononitrile derivatives reveals their potential in developing new materials with desirable optical and electronic properties. Studies on two-photon absorption properties of malononitrile derivatives and the electrochemical synthesis of functionally substituted cyclopropanes exemplify the compound's versatility in materials science, paving the way for innovations in optical technologies and synthetic methodologies (Yuxia Zhao et al., 2007); (M. Elinson et al., 2000).

Mechanism of Action

While the specific mechanism of action for “2-(2,6-Difluorophenyl)malononitrile” is not available, malononitrile derivatives are known for their wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

While specific future directions for “2-(2,6-Difluorophenyl)malononitrile” were not found, malononitrile derivatives have been extensively applied in the synthesis of various heterocyclic motifs, indicating their potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

2-(2,6-difluorophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2/c10-7-2-1-3-8(11)9(7)6(4-12)5-13/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPKMFUQUUKPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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